2-[Methyl(pyrazin-2-yl)amino]cyclopentan-1-ol
CAS No.: 2142247-90-1
Cat. No.: VC4919044
Molecular Formula: C10H15N3O
Molecular Weight: 193.25
* For research use only. Not for human or veterinary use.
![2-[Methyl(pyrazin-2-yl)amino]cyclopentan-1-ol - 2142247-90-1](/images/structure/VC4919044.png)
Specification
CAS No. | 2142247-90-1 |
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Molecular Formula | C10H15N3O |
Molecular Weight | 193.25 |
IUPAC Name | 2-[methyl(pyrazin-2-yl)amino]cyclopentan-1-ol |
Standard InChI | InChI=1S/C10H15N3O/c1-13(8-3-2-4-9(8)14)10-7-11-5-6-12-10/h5-9,14H,2-4H2,1H3 |
Standard InChI Key | YEGHHVSSKVUYSE-UHFFFAOYSA-N |
SMILES | CN(C1CCCC1O)C2=NC=CN=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises a cyclopentane ring substituted with a hydroxyl group at position 1 and a methyl(pyrazin-2-yl)amino group at position 2. Pyrazine, a six-membered aromatic ring with two nitrogen atoms at para positions, introduces electron-deficient characteristics that influence reactivity and intermolecular interactions . The stereochemistry of the cyclopentanol moiety may further dictate its physicochemical behavior, though specific stereoisomeric data remain uncharacterized in the literature .
Key Functional Groups
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Hydroxyl Group (-OH): Enhances solubility in polar solvents and enables hydrogen bonding.
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Methylamino Group (-N(CH₃)-): Provides steric bulk and modulates basicity.
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Pyrazine Ring: Contributes to π-π stacking interactions and metal coordination potential .
Synthetic Pathways and Methodological Considerations
Retrosynthetic Analysis
The synthesis of 2-[Methyl(pyrazin-2-yl)amino]cyclopentan-1-ol likely involves:
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Cyclopentanol Functionalization: Introduction of an amino group via nucleophilic substitution or reductive amination.
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Pyrazine Coupling: Mitsunobu or Ullmann-type reactions to attach the pyrazine moiety .
Hypothetical Synthesis Route
A plausible pathway could involve:
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Step 1: Reaction of cyclopentan-1-ol with methylamine under acidic conditions to form 2-amino-cyclopentan-1-ol.
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Step 2: Coupling with 2-chloropyrazine via a Buchwald-Hartwig amination to install the pyrazine ring .
Challenges in Synthesis
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Steric Hindrance: The cyclopentane ring’s rigidity may impede reaction kinetics.
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Regioselectivity: Ensuring selective functionalization at the C2 position requires careful catalyst design .
Physicochemical Properties
Thermodynamic Parameters
Property | Value/Description | Source |
---|---|---|
Molecular Weight | 193.25 g/mol | |
Melting Point | Not reported | |
Boiling Point | Not reported | |
Solubility | Likely polar aprotic solvents (DMF, DMSO) | Inferred |
Stability and Reactivity
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Acid/Base Stability: The hydroxyl and amino groups may render the compound sensitive to strong acids or bases.
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Oxidative Sensitivity: Pyrazine’s electron-deficient nature could predispose it to reduction under harsh conditions .
Future Research Directions
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